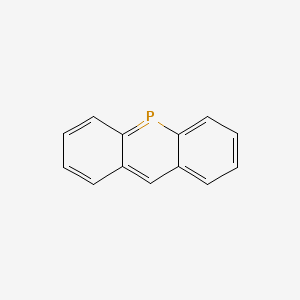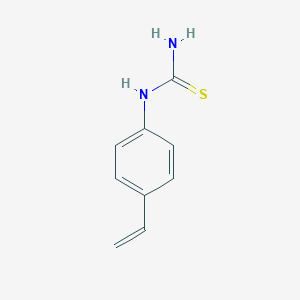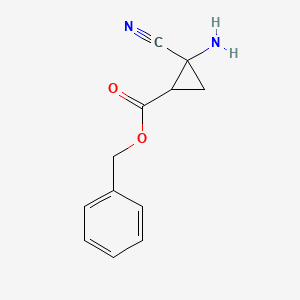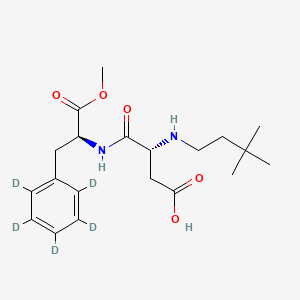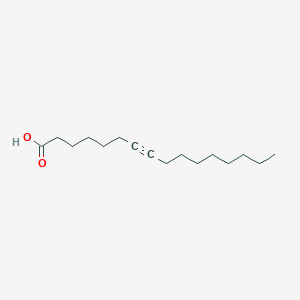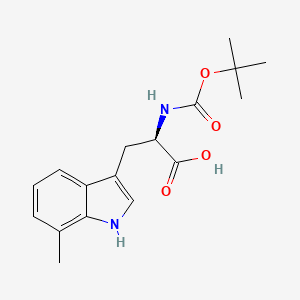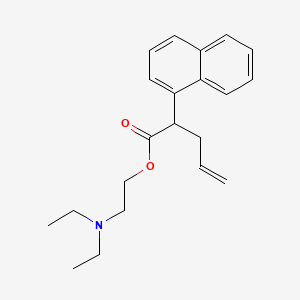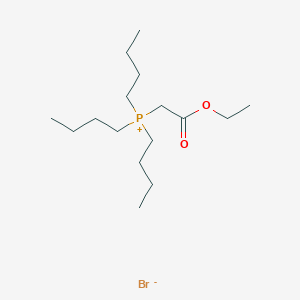
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide is an organophosphorus compound with the molecular formula C14H30BrO2P. It is a phosphonium salt that features a phosphonium cation with tributyl groups and a 2-ethoxy-2-oxoethyl substituent, paired with a bromide anion. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide can be synthesized through a reaction involving tributylphosphine and ethyl bromoacetate. The reaction typically proceeds as follows:
Reactants: Tributylphosphine and ethyl bromoacetate.
Solvent: The reaction is often carried out in an organic solvent such as ethanol.
Conditions: The mixture is stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is then purified by recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide anion can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium cation can participate in redox reactions, altering its oxidation state.
Addition Reactions: The compound can add to unsaturated substrates, such as alkenes and alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, cyanides, and thiolates. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield a phosphonium cyanide derivative, while oxidation might produce a phosphine oxide .
科学研究应用
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
作用机制
The mechanism by which tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The cation can engage in electrostatic interactions, hydrogen bonding, and covalent bonding with nucleophilic sites on target molecules. These interactions can alter the structure and function of the target molecules, leading to various chemical and biological effects .
相似化合物的比较
Similar Compounds
(2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide: Similar structure but with triphenyl groups instead of tributyl groups.
Tributyl(2-oxoethyl)phosphanium bromide: Lacks the ethoxy group, leading to different reactivity and applications.
Tributyl(2-ethoxy-2-oxoethyl)ammonium bromide: Similar structure but with an ammonium cation instead of a phosphonium cation.
Uniqueness
Tributyl(2-ethoxy-2-oxoethyl)phosphanium bromide is unique due to its combination of tributyl groups and a 2-ethoxy-2-oxoethyl substituent. This structure imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
1834-01-1 |
|---|---|
分子式 |
C16H34BrO2P |
分子量 |
369.32 g/mol |
IUPAC 名称 |
tributyl-(2-ethoxy-2-oxoethyl)phosphanium;bromide |
InChI |
InChI=1S/C16H34O2P.BrH/c1-5-9-12-19(13-10-6-2,14-11-7-3)15-16(17)18-8-4;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
KPWHTSFQPHOMLU-UHFFFAOYSA-M |
规范 SMILES |
CCCC[P+](CCCC)(CCCC)CC(=O)OCC.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


